3-Ureidobenzamide
Description
3-Ureidobenzamide is a substituted benzamide derivative featuring a ureido group (-NHCONH$_2$) at the 3-position of the benzene ring. It has been studied extensively as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cellular stress responses . In biochemical assays, this compound exhibits a Ki value of 5.0 μM and demonstrates 61% inhibition of PARP activity under standardized conditions . Its structure-activity relationship (SAR) highlights the importance of the ureido substituent in modulating enzyme binding and inhibitory efficacy, making it a reference compound for exploring derivatives with enhanced pharmacological properties.
Properties
IUPAC Name |
3-(carbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWFSKDBNLERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ureidobenzamide typically involves the reaction of benzamide with an isocyanate. One common method is the reaction of benzamide with phenyl isocyanate under mild conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Ureidobenzamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.
Scientific Research Applications
3-Ureidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting specific enzymes and proteins.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where enzyme inhibition is beneficial.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ureidobenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Table 1: Inhibition Constants and Efficacy of 3-Substituted Benzamide Derivatives
| Compound Name | Substituent Group | Ki (μM) | % Inhibition |
|---|---|---|---|
| 3-Formylaminobenzamide | -NHCHO | 5.0 | 66 |
| This compound | -NHCONH$_2$ | 5.0 | 61 |
| 3-Methylureidobenzamide | -NHCONHCH$_3$ | 5.0 | 61 |
| 3-Guanidinobenzamide | -NHCNH$_2$NH | 5.0 | 32 |
Analysis of Substituent Effects
3-Formylaminobenzamide (-NHCHO): Exhibits the highest inhibition (66%) among the compared compounds, despite sharing the same Ki (5.0 μM) as this compound. The formylamino group may enhance hydrogen-bonding interactions with PARP’s catalytic domain, improving binding stability .
3-Guanidinobenzamide (-NHCNH$_2$NH): Despite the same Ki (5.0 μM), its inhibition drops sharply to 32%, likely due to the guanidino group’s positive charge at physiological pH, which may repel PARP’s negatively charged active site or introduce steric hindrance .
Key Findings
- Substituent Polarity and Charge : Neutral or mildly polar groups (e.g., -NHCHO, -NHCONH$2$) favor higher inhibition, while charged groups (e.g., -NHCNH$2$NH) reduce efficacy.
- Steric Tolerance : Bulky substituents (e.g., -NHCONHCH$_3$) are tolerated without loss of activity, indicating flexibility in the PARP binding pocket.
- Hydrogen-Bonding Capacity: Formylamino’s carbonyl group may form additional hydrogen bonds, explaining its superior inhibition compared to ureido derivatives.
Implications for Drug Design
The comparison underscores the critical role of substituent chemistry in optimizing PARP inhibitors. While this compound serves as a foundational scaffold, derivatives like 3-formylaminobenzamide demonstrate that minor structural modifications can enhance inhibitory potency. Future studies could explore hybrid analogs or prodrug strategies to improve bioavailability and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
